Ixazomib

Catalog No.
S531067
CAS No.
1072833-77-2
M.F
C14H19BCl2N2O4
M. Wt
361.02866
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ixazomib

CAS Number

1072833-77-2

Product Name

Ixazomib

IUPAC Name

[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid

Molecular Formula

C14H19BCl2N2O4

Molecular Weight

361.02866

InChI

InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1

InChI Key

MXAYKZJJDUDWDS-LBPRGKRZSA-N

SMILES

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

MLN2238; MLN-2238; MLN 2238; Ixazomib. Trade name: Ninlaro.

Canonical SMILES

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O

Description

The exact mass of the compound Ixazomib is 360.08149 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. It belongs to the ontological category of boronic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Ixazomib for Relapsed/Refractory Multiple Myeloma

The most established use of Ixazomib is for patients with relapsed or refractory multiple myeloma, meaning the cancer has returned after previous treatment or hasn't responded well to initial therapy. Pivotal clinical trials, like TOURMALINE-MM1, demonstrated that Ixazomib combined with lenalidomide and dexamethasone (another cancer drug) significantly improved progression-free survival (time before the cancer worsens) compared to a placebo with lenalidomide and dexamethasone [National Institutes of Health [NIH], National Library of Medicine [NLM] (.gov) at PUBMED Central (PMC): )]. This finding led to the FDA approval of Ixazomib for this specific patient population.

Ixazomib in Other Treatment Settings

Scientific research is also exploring the use of Ixazomib in other treatment settings for multiple myeloma. Here are some ongoing areas of investigation:

  • Ixazomib-based maintenance therapy: Studies are examining whether Ixazomib can be used to maintain remission after initial treatment. Early results suggest promising efficacy and tolerability for this approach )].
  • Ixazomib in newly diagnosed multiple myeloma: Research is ongoing to determine the effectiveness of Ixazomib as part of frontline therapy for newly diagnosed patients. Initial data indicates comparable efficacy and safety profiles to established treatment regimens )].

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

360.08149

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

71050168A2

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ixazomib is indicated in combination with lenalidomide and dexamethasone for the treatment of patients with multiple myeloma who have received at least one prior therapy.
FDA Label
Ninlaro in combination with lenalidomide and dexamethasone is indicated for the treatment of adult patients with multiple myeloma who have received at least one prior therapy.,
Treatment of lymphoid malignancies (excluding multiple myeloma)

Livertox Summary

Ixazomib is a small molecule proteasome inhibitor that is used in combination with other antineoplastic agents to treat refractory multiple myeloma. Ixazomib is associated with a low rate of serum enzyme elevations during treatment and to rare instances of clinically apparent, acute liver injury.

Drug Classes

Antineoplastic Agents

Pharmacology

In vitro studies have shown ixazomib to induce apoptosis in multiple myeloma cells sensitive or resistant to other conventional therapies. In mouse xenograft models, ixazomib induced tumor growth inhibition.
Ixazomib is an active metabolite of MLN9708, a second generation, boron containing peptide proteasome inhibitor (PI) with potential antineoplastic activity. Ixazomib binds to and inhibits the 20S catalytic core of the proteasome, thereby blocking the targeted proteolysis normally performed by the proteasome, which results in an accumulation of unwanted or misfolded proteins; disruption of various cell signaling pathways may follow, resulting in the induction of apoptosis. Compared to first generation PIs, second generation PIs may have an improved pharmacokinetic profile with increased potency and less toxicity. Proteasomes are large protease complexes that degrade unneeded or damaged proteins that have been ubiquinated.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XX50
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX50 - Ixazomi

Mechanism of Action

Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome. At higher concentrations, ixazomib also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Threonine peptidases [EC:3.4.25.-]
PSMB5 [HSA:5693] [KO:K02737]

Pictograms

Health Hazard

Health Hazard

Other CAS

1072833-77-2

Wikipedia

Ixazomib

Biological Half Life

Terminal half-life is 9.5 days.

Use Classification

Human drugs -> Orphan -> Ninlaro -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
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12: Gupta N, Hanley MJ, Diderichsen PM, Yang H, Ke A, Teng Z, Labotka R, Berg D, Patel C, Liu G, van de Velde H, Venkatakrishnan K. Model-Informed Drug Development for Ixazomib, an Oral Proteasome Inhibitor. Clin Pharmacol Ther. 2019 Feb;105(2):376-387. doi: 10.1002/cpt.1047. Epub 2018 Mar 23. Review. PubMed PMID: 29446068; PubMed Central PMCID: PMC6585617.
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14: Richardson PG, Kumar S, Laubach JP, Paba-Prada C, Gupta N, Berg D, van de Velde H, Moreau P. New developments in the management of relapsed/refractory multiple myeloma - the role of ixazomib. J Blood Med. 2017 Aug 22;8:107-121. doi: 10.2147/JBM.S102328. eCollection 2017. Review. PubMed PMID: 28860887; PubMed Central PMCID: PMC5573039.
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